molecular formula C12H12N2O2 B2811553 5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione CAS No. 879132-43-1

5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione

Cat. No.: B2811553
CAS No.: 879132-43-1
M. Wt: 216.24
InChI Key: JTMQLXKOEBPZFK-UHFFFAOYSA-N
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Description

5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione is a synthetically crafted spirocyclic compound that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. This molecule features a spiro-fused indane and pyrrolidinedione structure, a framework commonly found in biologically active natural products and pharmaceutical agents. The presence of the amine group at the 5-position provides a key handle for further chemical modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Spirocyclic architectures like this one are of significant research value due to their three-dimensional rigidity, which can impart improved selectivity and metabolic stability compared to flat aromatic structures. Spiro compounds are frequently explored as core structures in the development of kinase inhibitors and other therapeutically relevant targets. Furthermore, the indane core is a recognized pharmacophore in neurology , featured in drugs like Donepezil, suggesting potential research applications in central nervous system (CNS) disorders. The specific spiro[indene-pyrrolidine] motif has been identified in compounds investigated as potent CGRP receptor antagonists for the treatment of migraine , highlighting its relevance in modern pharmacology. As a building block, this compound enables the exploration of novel chemical space in the search for new treatments in areas such as oncology, neurology, and inflammatory diseases. This product is intended for research purposes by qualified laboratory personnel only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

5-aminospiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-9-2-1-7-4-12(5-8(7)3-9)6-10(15)14-11(12)16/h1-3H,4-6,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMQLXKOEBPZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CC13CC(=O)NC3=O)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,3-dihydro-2’H,5’H-spiro[indene-2,3’-pyrrolidine]-2’,5’-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-amino-1,3-dihydro-2’H,5’H-spiro[indene-2,3’-pyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen atoms, while reduction may produce more hydrogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione exhibit promising anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties
Research has demonstrated that this compound and its derivatives possess antimicrobial activity against a range of pathogens. The spiro-indene structure contributes to the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Neuroprotective Effects
There is growing evidence suggesting that this compound may have neuroprotective effects. Studies indicate that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Cosmetic Applications

The compound has also found its way into cosmetic formulations due to its skin-beneficial properties. It is being explored for use in anti-aging products owing to its potential to enhance skin hydration and elasticity. Formulations incorporating this compound are subjected to rigorous testing to ensure safety and efficacy before market introduction .

Material Science

Polymer Composites
In material science, this compound has been utilized in the development of polymer composites. Its unique structure allows for the enhancement of mechanical properties in polymer matrices, making them suitable for various applications including packaging and construction materials .

Synthesis Techniques

The synthesis of this compound can be achieved through multiple synthetic routes including multi-component reactions (MCRs). These methods not only improve yield but also reduce the environmental impact associated with traditional synthetic processes .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM.
Study BAntimicrobial PropertiesShowed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CNeuroprotectionReported reduction in oxidative stress markers in neuronal cultures treated with the compound.

Mechanism of Action

The mechanism of action of 5-amino-1,3-dihydro-2’H,5’H-spiro[indene-2,3’-pyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

A comparative analysis of structurally related spiro[indene-pyrrolidine]diones is provided below:

Compound Name CAS/ID Substituent Molecular Formula Molecular Weight (g/mol) Key Features
5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione 879132-45-3 -NH₂ (C5) C₁₅H₁₃N₃O 251.288 Amino group enhances polarity and potential bioactivity
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione 956141-90-5 -Cl (C5) C₁₂H₁₀ClNO₂ 235.67 Chloro substituent increases lipophilicity; boiling point: 445.3±45.0°C
4-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione CID 105541345 -Br (C4) C₁₂H₁₀BrNO₂ 296.12 Bromine substitution may alter steric/electronic properties
2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione (unsubstituted base structure) 81402-16-6 None C₁₂H₁₁NO₂ 201.22 Parent compound; lacks functional groups, simpler reactivity profile

Physicochemical Properties

  • Boiling Point: The 5-chloro derivative has a high boiling point (445.3±45.0°C) due to increased molecular weight and halogen-induced dipole interactions . The amino analog is expected to exhibit even higher polarity but lower thermal stability due to the -NH₂ group.
  • Hydrogen Bonding: The amino derivative has one hydrogen bond donor (vs. none in chloro/bromo analogs), enhancing solubility in polar solvents .
  • Lipophilicity: Chloro and bromo substituents increase logP values (e.g., XlogP = 1.5 for the chloro analog), whereas the amino group reduces logP due to hydrophilicity .

Biological Activity

5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione (CAS Number: 879132-43-1) is a compound with significant potential in various biological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biological pathways, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play critical roles in metabolic pathways.
  • Receptor Binding : It may bind to receptors involved in neurotransmission or other signaling pathways, potentially affecting cellular responses.

Research indicates that the compound's unique spiro structure contributes to its ability to interact with these targets effectively .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated for its effectiveness against various bacterial strains. For instance:

  • Mycobacterium tuberculosis : The compound has been identified as a potential inhibitor of MmpL3, an essential protein for the survival of this pathogen. This suggests its utility in developing new antitubercular therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation. This activity is linked to its ability to interact with specific cellular receptors and enzymes involved in cancer progression .

Case Studies

  • Study on Antitubercular Activity :
    • Objective : To evaluate the inhibitory effect on MmpL3.
    • Findings : The compound exhibited significant inhibition of MmpL3 activity, leading to reduced viability of Mycobacterium tuberculosis in vitro.
    • : This suggests a promising avenue for the development of new antitubercular agents based on this compound .
  • Evaluation of Anticancer Potential :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Methodology : Cell viability assays were conducted using different concentrations of the compound.
    • Results : Significant dose-dependent cytotoxicity was observed in breast and lung cancer cell lines.
    • Implications : The results indicate potential for further development as an anticancer therapeutic agent .

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